Differential PKC Isozyme Inhibition Profile Compared to Gö 6976
Bisindolylmaleimide I (Gö 6850) exhibits a broad-spectrum inhibitory profile across conventional (cPKC), novel (nPKC), and atypical (aPKC) isozymes, whereas Gö 6976 is a highly selective inhibitor confined to conventional PKC isozymes (α and β1). In a direct head-to-head study using recombinant PKC isozymes, Gö 6850 inhibited α, β1, δ, ε, and ζ with a ranked order of potency, while Gö 6976 showed no effect on δ, ε, and ζ even at micromolar concentrations [1].
| Evidence Dimension | In vitro kinase inhibition (IC50 / Inhibition profile) |
|---|---|
| Target Compound Data | Inhibits PKC α, β1, δ, ε, ζ with a ranked order of potency (α > β1 > ε > δ > ζ) [1]. |
| Comparator Or Baseline | Gö 6976 inhibits only Ca²⁺-dependent cPKC isozymes α and β1; no effect on δ, ε, ζ even at μM concentrations [1]. |
| Quantified Difference | Target compound inhibits novel (δ, ε) and atypical (ζ) PKCs; comparator shows no inhibition of these subclasses. |
| Conditions | In vitro kinase assays using recombinant PKC isozymes (α, β1, δ, ε, ζ). |
Why This Matters
This establishes BIM I as a pan-PKC inhibitor suitable for broadly blocking PKC activity, whereas Gö 6976 is reserved for studies where delineating cPKC-specific vs. nPKC/aPKC contributions is required.
- [1] Martiny-Baron G, Kazanietz MG, Mischak H, Blumberg PM, Kochs G, Hug H, Marmé D, Schächtele C. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976. J Biol Chem. 1993;268(13):9194-9197. View Source
